molecular formula C2H6ClN5 B2534487 N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride CAS No. 1444604-63-0

N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride

Cat. No.: B2534487
CAS No.: 1444604-63-0
M. Wt: 135.56
InChI Key: DTRXIGDRSYATDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride is a chemical compound with the molecular formula C2H6ClN5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride typically involves the reaction of 1-methyl-1H-tetrazole with hydrochloric acid. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 1-methyl-1H-tetrazole

    Reagent: Hydrochloric acid

    Conditions: Controlled temperature, solvent (e.g., water or ethanol)

The reaction proceeds with the formation of this compound as the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitrogen-containing products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-tetrazole: The parent compound, which lacks the hydrochloride group.

    5-amino-1-methyl-1H-tetrazole: A derivative with an amino group at the 5-position.

    1-methyl-5-nitro-1H-tetrazole: A nitro-substituted derivative.

Uniqueness

N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This structural feature can influence its solubility, stability, and reactivity, making it distinct from other tetrazole derivatives.

Properties

IUPAC Name

N-methyl-2H-tetrazol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5.ClH/c1-3-2-4-6-7-5-2;/h1H3,(H2,3,4,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRXIGDRSYATDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNN=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.